molecular formula C20H16N2O4S2 B4933314 (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4933314
M. Wt: 412.5 g/mol
InChI Key: ONRLDNBCLKLOGR-PDGQHHTCSA-N
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Description

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group may allow it to bind to certain enzymes or receptors, while the thiazolidinone ring could facilitate its interaction with other biological molecules. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a nitrophenyl group, and a prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-2-11-21-19(23)18(28-20(21)27)12-15-5-3-4-6-17(15)26-13-14-7-9-16(10-8-14)22(24)25/h2-10,12H,1,11,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRLDNBCLKLOGR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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